A Technical Guide to 2-(Acetamido)thiophene: Properties, Synthesis, and Applications
A Technical Guide to 2-(Acetamido)thiophene: Properties, Synthesis, and Applications
Abstract
2-(Acetamido)thiophene, also known as N-(thiophen-2-yl)acetamide, is a pivotal heterocyclic building block in the landscape of modern chemical research, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the fusion of an electron-rich thiophene ring with an acetamido group, make it a versatile scaffold for the synthesis of a wide range of functional molecules. This guide provides an in-depth analysis of its core chemical properties, validated synthetic protocols, characteristic reactivity, and significant applications, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged pharmacophore in drug discovery, renowned for its ability to act as a bioisostere for the benzene ring while possessing distinct electronic properties that can enhance biological activity and modulate pharmacokinetic profiles.[1] Thiophene derivatives are integral to numerous commercially available drugs with applications ranging from anti-inflammatory to anticancer agents.[2][3] 2-(Acetamido)thiophene serves as a crucial starting material and intermediate, leveraging the inherent reactivity of the thiophene core, which is modulated by the N-acetyl substituent. This guide aims to be a comprehensive resource, elucidating the fundamental chemistry of this compound to empower its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
2-(Acetamido)thiophene consists of a five-membered thiophene ring substituted at the 2-position with an acetamido group (-NHC(O)CH₃). The nitrogen atom's lone pair of electrons can be delocalized into the aromatic thiophene ring, influencing its reactivity.
The key physicochemical properties of 2-(Acetamido)thiophene are summarized below for quick reference.
Table 1: Physicochemical Properties of 2-(Acetamido)thiophene
| Property | Value | Source(s) |
| IUPAC Name | N-thiophen-2-ylacetamide | [4] |
| CAS Number | 13053-81-1 | [4][5] |
| Molecular Formula | C₆H₇NOS | [4][5] |
| Molecular Weight | 141.19 g/mol | [4][5] |
| Appearance | Solid (typically off-white to beige crystals) | |
| Melting Point | 159-161 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water. | |
| pKa | ~17 (amide N-H) |
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of 2-(Acetamido)thiophene is paramount. The following spectroscopic data are characteristic of the compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (in CDCl₃ or DMSO-d₆), one would expect to see a singlet for the methyl (CH₃) protons around δ 2.1 ppm, a singlet for the amide (NH) proton (variable, often broad, δ 9-10 ppm), and three distinct signals for the thiophene ring protons between δ 6.8 and 7.4 ppm, showing characteristic coupling patterns.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the methyl carbon (~23 ppm), signals for the four thiophene carbons (typically δ 115-140 ppm), and a downfield signal for the carbonyl carbon (~168 ppm).[6]
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IR (Infrared) Spectroscopy: Key vibrational bands include a sharp N-H stretch around 3300-3400 cm⁻¹, a strong C=O (amide I) stretch near 1670 cm⁻¹, and C-S stretching vibrations characteristic of the thiophene ring.[7]
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 141, corresponding to the molecular weight.
Synthesis of 2-(Acetamido)thiophene: A Validated Protocol
The most direct and common method for preparing 2-(Acetamido)thiophene is the N-acylation of 2-aminothiophene. This reaction is a classic example of nucleophilic acyl substitution.
Rationale and Mechanism
2-Aminothiophene, the starting material, possesses a nucleophilic amino group that readily attacks an electrophilic acetylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base (e.g., triethylamine or pyridine) is often employed to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion. The thiophene ring itself is generally stable under these conditions.
Synthetic Workflow Diagram
The overall process from starting materials to the purified final product can be visualized as follows:
Caption: Workflow for the synthesis of 2-(Acetamido)thiophene.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophene (10.0 g, 0.1 mol) in 100 mL of tetrahydrofuran (THF).
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Reagent Addition: To this solution, add triethylamine (12.1 g, 16.7 mL, 0.12 mol) followed by the dropwise addition of acetic anhydride (11.2 g, 10.4 mL, 0.11 mol) over 15 minutes while maintaining the temperature below 30°C with an ice bath.
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Scientist's Note: The dropwise addition of acetic anhydride is crucial to control the exothermic reaction. Triethylamine is a convenient base that is easily removed during workup.
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-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into 300 mL of cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
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Purification: Wash the crude product on the filter with copious amounts of cold water (3 x 50 mL) to remove any triethylamine salts and residual acetic acid.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 50°C to a constant weight. The typical yield is 85-95%.
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Validation: Confirm the product's identity and purity by measuring its melting point and acquiring NMR and IR spectra, comparing them against reference data.
Chemical Reactivity: The Director Effect in Action
The chemistry of 2-(acetamido)thiophene is dominated by electrophilic aromatic substitution (EAS).[8] The thiophene ring is inherently electron-rich and more reactive than benzene.[9] The acetamido group is a powerful activating group and directs incoming electrophiles primarily to the C5 position (para to the substituent).
Regioselectivity in Electrophilic Aromatic Substitution
The acetamido group (-NHCOCH₃) activates the thiophene ring towards electrophilic attack. Through resonance, it increases the electron density at the C3 and C5 positions. Due to steric hindrance from the adjacent substituent at C2, the electrophilic attack overwhelmingly favors the C5 position. This makes 2-(acetamido)thiophene an excellent substrate for regioselective synthesis.
Reactivity Map
Caption: Regioselectivity of electrophilic substitution on 2-(acetamido)thiophene.
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold, for which 2-(acetamido)thiophene is a protected and functionalized analogue, is a cornerstone in medicinal chemistry.[10] Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][11]
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Scaffold for Bioactive Molecules: The ability to selectively functionalize the C5 position allows for the systematic exploration of structure-activity relationships (SAR). By introducing different groups at this position, chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.
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Anti-inflammatory Agents: Many thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The 2-(acetamido)thiophene core can be incorporated into novel structures targeting enzymes like cyclooxygenase (COX).
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Anticancer Drug Candidates: The thiophene moiety is present in several kinase inhibitors and other anticancer agents.[1] For example, derivatives of N-phenylacetamide have been investigated for their antiproliferative activities against various cancer cell lines.[12] The 2-(acetamido)thiophene structure provides a robust platform for designing new compounds that interfere with cancer cell signaling pathways.
Conclusion
2-(Acetamido)thiophene is more than just a chemical reagent; it is a versatile platform for innovation. Its straightforward synthesis, well-defined reactivity, and proven relevance as a pharmacophore make it an invaluable tool for researchers. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.
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